molecular formula C19H17N3O4S B5349138 2-methoxy-N-phenyl-5-[(3-pyridinylamino)sulfonyl]benzamide

2-methoxy-N-phenyl-5-[(3-pyridinylamino)sulfonyl]benzamide

Cat. No. B5349138
M. Wt: 383.4 g/mol
InChI Key: LUNRQHNVCVPBQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-N-phenyl-5-[(3-pyridinylamino)sulfonyl]benzamide, also known as MPSPB, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

2-methoxy-N-phenyl-5-[(3-pyridinylamino)sulfonyl]benzamide binds to the ATP-binding site of Hsp90, preventing it from interacting with its client proteins. This leads to the degradation of the oncogenic proteins and ultimately results in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
In addition to its anticancer properties, this compound has also been shown to have anti-inflammatory and neuroprotective effects. It has been found to inhibit the production of inflammatory cytokines and reduce the activation of microglia, which are immune cells in the brain that play a role in neuroinflammation. This compound has also been shown to protect against oxidative stress-induced neuronal damage.

Advantages and Limitations for Lab Experiments

One advantage of using 2-methoxy-N-phenyl-5-[(3-pyridinylamino)sulfonyl]benzamide in lab experiments is its specificity for Hsp90, which allows for targeted inhibition of oncogenic proteins without affecting normal cells. However, one limitation is that this compound has low solubility in water, which can make it difficult to use in certain assays.

Future Directions

Future research on 2-methoxy-N-phenyl-5-[(3-pyridinylamino)sulfonyl]benzamide could focus on its potential use in combination with other anticancer agents to enhance its effectiveness. Additionally, further studies could explore its neuroprotective properties and potential use in the treatment of neurodegenerative diseases. Finally, efforts could be made to develop more soluble derivatives of this compound for use in lab experiments.

Synthesis Methods

2-methoxy-N-phenyl-5-[(3-pyridinylamino)sulfonyl]benzamide can be synthesized through a multistep process involving the reaction of 2-methoxybenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with N-phenyl-3-aminopyridine and sulfonyl chloride. The final product is obtained through recrystallization and purification.

Scientific Research Applications

2-methoxy-N-phenyl-5-[(3-pyridinylamino)sulfonyl]benzamide has been studied for its potential use as an anticancer agent due to its ability to inhibit the activity of a protein called heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that plays a crucial role in the folding and stabilization of many oncogenic proteins, making it a promising target for cancer therapy.

properties

IUPAC Name

2-methoxy-N-phenyl-5-(pyridin-3-ylsulfamoyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S/c1-26-18-10-9-16(27(24,25)22-15-8-5-11-20-13-15)12-17(18)19(23)21-14-6-3-2-4-7-14/h2-13,22H,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUNRQHNVCVPBQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CN=CC=C2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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